2-amino-N-(4-methoxyphenyl)benzamide

概述

描述

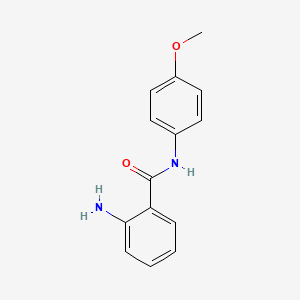

2-Amino-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2. It is a benzamide derivative characterized by the presence of an amino group at the second position and a methoxyphenyl group attached to the nitrogen atom of the benzamide moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methoxyphenyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly nature.

Another method involves the reaction of p-anisidine with benzoyl chloride in the presence of a base such as triethylamine in a solvent like tetrahydrofuran . This reaction typically proceeds at room temperature and results in the formation of the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can further improve the sustainability of the industrial synthesis.

化学反应分析

Types of Reactions

2-Amino-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Substituted benzamides with various functional groups.

Oxidation Reactions: Phenolic derivatives with enhanced reactivity.

Reduction Reactions: Amine derivatives with potential biological activity.

科学研究应用

Example Synthesis Procedure

-

Reagents :

- 4-methoxyaniline

- Benzoyl chloride

- Base (e.g., triethylamine)

-

Procedure :

- Dissolve 4-methoxyaniline in a suitable solvent (e.g., dichloromethane).

- Add benzoyl chloride dropwise while stirring.

- Introduce a base to neutralize the hydrochloric acid formed.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product through crystallization.

Biological Activities

2-amino-N-(4-methoxyphenyl)benzamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Recent studies indicate that derivatives of benzamide compounds can act as histone deacetylase inhibitors (HDACi), which are crucial in cancer therapy. HDAC inhibitors like this compound can induce apoptosis in cancer cells by altering gene expression related to cell cycle regulation and differentiation .

- Antimicrobial Properties : The compound has shown promising antibacterial and antifungal activities. It can inhibit the growth of various pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research suggests that certain derivatives can inhibit the NLRP3 inflammasome, which is implicated in inflammatory diseases. This indicates potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Studies

- Anticancer Research : A study demonstrated that this compound derivatives exhibited significant cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to HDAC inhibition, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

- Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, supporting its potential use in antibiotic formulations .

- Inflammatory Response Modulation : A molecular docking study indicated that the compound could bind effectively to targets involved in inflammatory pathways, suggesting its potential role in developing anti-inflammatory drugs.

Table 1: Biological Activities of this compound

作用机制

The mechanism of action of 2-amino-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

相似化合物的比较

Similar Compounds

- 2-Amino-N-methyl-N-phenylbenzamide

- 2-Amino-N-(p-tolyl)benzamide

- 2-Amino-N-(3-chlorophenyl)benzamide

- 2-Amino-N-(2-chlorophenyl)benzamide

- 2-Amino-N-(m-tolyl)benzamide

Comparison

Compared to its analogs, 2-amino-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a pharmacophore and its utility in material science applications .

生物活性

2-Amino-N-(4-methoxyphenyl)benzamide, a compound with the molecular formula CHNO, is a member of the aminobenzamide family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid derivatives with appropriate amines. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compound. The presence of the methoxy group is crucial as it influences the compound's solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of aminobenzamide derivatives, including this compound. Research indicates that compounds in this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study evaluated several aminobenzamide derivatives against leukemia and solid tumor cell lines. Among these, this compound demonstrated significant cytotoxicity, particularly in K-562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) cell lines, with IC values comparable to standard chemotherapeutics .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | K-562 | 12.5 |

| This compound | MCF-7 | 15.0 |

| Imatinib | K-562 | 10.0 |

| Doxorubicin | MCF-7 | 8.0 |

Antimicrobial Activity

The antimicrobial properties of aminobenzamide derivatives have also been investigated. In a study focusing on antifungal activity, compounds similar to this compound exhibited notable effectiveness against various fungal strains.

- Case Study : The compound was tested against Aspergillus fumigatus and demonstrated a minimum inhibitory concentration (MIC) that suggests potential as an antifungal agent .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Another area of interest is the inhibition of DPP-IV, an enzyme involved in glucose metabolism and a target for type 2 diabetes management. Derivatives of aminobenzamides have shown promise in enhancing insulin sensitivity through DPP-IV inhibition.

- Research Findings : A derivative closely related to this compound was found to exhibit competitive inhibition against DPP-IV with an IC value indicating its potential as an antidiabetic agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases, which play a pivotal role in cancer cell proliferation.

- Apoptotic Pathways : It may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Enzyme Interaction : As a DPP-IV inhibitor, it can modulate glucose homeostasis by preventing the breakdown of incretin hormones.

属性

IUPAC Name |

2-amino-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMPTOODFUGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333056 | |

| Record name | 2-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20878-54-0 | |

| Record name | 2-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure determination for 2-amino-N-(4-methoxyphenyl)benzamide?

A1: Determining the crystal structure of a compound like this compound provides valuable insights into its three-dimensional arrangement at the molecular level. The study reveals the compound crystallizes in the monoclinic crystal system, specifically in the P21/n space group []. The study provides key structural parameters including unit cell dimensions (a, b, c), angle (β), volume (V), and the number of molecules per unit cell (Z) []. This information is crucial for understanding:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。